molecular formula C13H20N4 B7673063 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B7673063
M. Wt: 232.32 g/mol
InChI Key: GKRHFRPJNAAGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Pharmacological Properties : Some derivatives, such as temafloxacin hydrochloride, have shown potent antibacterial activity and are being developed as broad-spectrum antimicrobial agents. These compounds have been tested for their in vitro and in vivo antibacterial activities, demonstrating promising results (Chu et al., 1991).

  • Synthetic Studies for Drug Development : Studies focused on synthetic methods to prepare derivatives such as 4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione, which have potential applications in pharmaceutical development (Rádl, 1997).

  • Malaria Chemotherapy : Some 4-aminoquinoline derivatives have been identified for preclinical development as blood schizonticidal agents against chloroquine-resistant malaria parasites. These derivatives have shown curative activity and exhibit favorable drug-like profiles (Dola et al., 2016).

  • Anticancer Activity : Compounds like 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents have been analyzed for their anticancer activity. Some derivatives have shown significant cytotoxicity and are considered promising for anticancer drug development (Konovalenko et al., 2022).

  • Sigma-1 Receptor Antagonists for Pain Treatment : Certain 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and evaluated as sigma-1 receptor antagonists. These compounds, such as 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline, have shown potential as potent analgesics for pain treatment (Lan et al., 2016).

  • Glucosidase Inhibitors with Antioxidant Activity : Certain benzimidazole derivatives containing the 4-methylpiperazin-1-yl group have been synthesized and evaluated for their antioxidant activities and as glucosidase inhibitors. These compounds have shown high scavenging activity and potential as inhibitors (Özil et al., 2018).

  • Antiprotozoal Activity : 4-Methylpiperazinyl derivatives of bicyclic compounds have been studied for their activities against drug-resistant strains of Plasmodium falciparum and Trypanosoma brucei, showing significant antitrypanosomal and antiplasmodial activities (Faist et al., 2012).

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-16-6-8-17(9-7-16)13-11-4-2-3-5-12(11)14-10-15-13/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRHFRPJNAAGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 3
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 4
Reactant of Route 4
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 5
Reactant of Route 5
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 6
Reactant of Route 6
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.